molecular formula C51H73N13O12 B12786125 Angiotensin II, des-asp(1)-Me-tyr(4)- CAS No. 25061-69-2

Angiotensin II, des-asp(1)-Me-tyr(4)-

Cat. No.: B12786125
CAS No.: 25061-69-2
M. Wt: 1060.2 g/mol
InChI Key: YRJQYENRRPNYTM-RFPLCTPYSA-N
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Description

Angiotensin II, des-asp(1)-Me-tyr(4)- is a modified peptide hormone derived from angiotensin II. It plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. This compound is known for its vasoconstrictive properties, which contribute to the regulation of blood pressure by narrowing blood vessels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of angiotensin II, des-asp(1)-Me-tyr(4)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of angiotensin II, des-asp(1)-Me-tyr(4)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .

Chemical Reactions Analysis

Types of Reactions

Angiotensin II, des-asp(1)-Me-tyr(4)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in peptides with altered biological activity .

Scientific Research Applications

Angiotensin II, des-asp(1)-Me-tyr(4)- has a wide range of scientific research applications, including:

Mechanism of Action

Angiotensin II, des-asp(1)-Me-tyr(4)- exerts its effects by binding to specific receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to vasoconstriction, increased blood pressure, and the release of aldosterone from the adrenal cortex. The primary molecular targets include angiotensin II type 1 (AT1) and type 2 (AT2) receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Angiotensin II, des-asp(1)-Me-tyr(4)- is unique due to its specific modifications, which confer distinct biological properties. These modifications can enhance its stability, receptor binding affinity, and overall efficacy compared to other angiotensin derivatives .

Biological Activity

Angiotensin II (Ang II) is a key peptide hormone in the renin-angiotensin system (RAS), primarily known for its role in regulating blood pressure and fluid balance. The compound “Angiotensin II, des-asp(1)-Me-tyr(4)-” is a modified form of Ang II that has garnered interest due to its potential biological activities and therapeutic implications. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and relevant case studies.

Ang II exerts its effects through two main receptors: the angiotensin II type 1 receptor (AT1R) and the angiotensin II type 2 receptor (AT2R). The interaction of Ang II with these receptors leads to various physiological responses, including vasoconstriction, aldosterone secretion, and cellular proliferation. The modified form, des-asp(1)-Me-tyr(4)-, alters the peptide's binding affinity and specificity towards these receptors.

Key Mechanisms:

  • AT1R Activation: Ang II binds to AT1R, leading to vasoconstriction and increased blood pressure. This receptor is implicated in cardiovascular diseases due to its role in promoting hypertrophy and fibrosis .
  • AT2R Activation: The AT2R generally opposes the actions of AT1R. Activation of AT2R by Ang II or its analogs results in vasodilation and antiproliferative effects .

The modified Ang II may exhibit altered receptor selectivity or enhanced efficacy at one receptor over another, which could lead to differential biological responses.

Structure-Activity Relationship

The structural modifications in des-asp(1)-Me-tyr(4)- influence its biological activity significantly. Studies have shown that specific amino acid changes can enhance receptor binding affinity or alter the conformation necessary for receptor activation.

Table 1: Structural Modifications and Their Effects

ModificationEffect on Activity
Des-Asp(1)Reduces negative charge; may enhance stability
Me-Tyr(4)Alters hydrophobic interactions; may improve binding
Overall ConformationPotentially favors AT2R activation over AT1R

Case Studies

Several studies have investigated the biological activity of Ang II analogs, including des-asp(1)-Me-tyr(4)-. These studies highlight the compound's potential therapeutic applications.

Study 1: Cardiovascular Effects
In a rat model, administration of des-asp(1)-Me-tyr(4)- resulted in significant vasodilation compared to standard Ang II. This suggests a preferential activation of AT2R pathways, indicating potential use in treating hypertension without the adverse effects associated with AT1R activation .

Study 2: Neuroprotective Properties
Research has indicated that certain Ang II analogs can exert neuroprotective effects through modulation of AT2R signaling pathways. In models of neurodegeneration, des-asp(1)-Me-tyr(4)- demonstrated a reduction in neuronal apoptosis, suggesting its utility in neuroprotective therapies .

Properties

CAS No.

25061-69-2

Molecular Formula

C51H73N13O12

Molecular Weight

1060.2 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C51H73N13O12/c1-6-29(4)42(48(72)60-37(24-32-26-55-27-57-32)49(73)64-21-11-15-39(64)46(70)61-38(50(74)75)23-30-12-8-7-9-13-30)63-45(69)36(22-31-16-18-33(76-5)19-17-31)59-47(71)41(28(2)3)62-44(68)35(14-10-20-56-51(53)54)58-43(67)34(52)25-40(65)66/h7-9,12-13,16-19,26-29,34-39,41-42H,6,10-11,14-15,20-25,52H2,1-5H3,(H,55,57)(H,58,67)(H,59,71)(H,60,72)(H,61,70)(H,62,68)(H,63,69)(H,65,66)(H,74,75)(H4,53,54,56)/t29-,34-,35-,36-,37-,38-,39-,41-,42-/m0/s1

InChI Key

YRJQYENRRPNYTM-RFPLCTPYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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